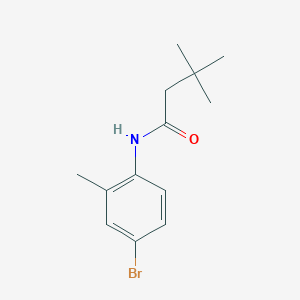![molecular formula C21H20N4O4S B297191 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297191.png)
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Furosemide, is a widely used diuretic drug. It is commonly used to treat edema and hypertension in patients with congestive heart failure, liver cirrhosis, and kidney disease. Furosemide is a sulfonamide derivative and acts by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water.
Mécanisme D'action
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. This results in decreased reabsorption of these ions, leading to diuresis and natriuresis. 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also has vasodilatory effects, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can cause electrolyte imbalances, particularly hypokalemia, hyponatremia, and hypocalcemia. It can also cause metabolic alkalosis due to increased excretion of hydrogen ions. 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can also cause ototoxicity, particularly in patients with renal impairment. It can also cause hyperuricemia and gout due to increased uric acid excretion.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is widely used in laboratory experiments to induce diuresis and natriuresis in animal models. It is also used to study the effects of loop diuretics on renal function and electrolyte balance. However, 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has limitations in terms of its specificity and selectivity for the Na+/K+/2Cl- co-transporter, and its potential for off-target effects.
Orientations Futures
Future research on 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could focus on its potential use in treating other diseases such as acute lung injury, pulmonary edema, and acute kidney injury. There is also a need for more specific and selective loop diuretics that target the Na+/K+/2Cl- co-transporter without causing off-target effects. Additionally, further research could focus on the mechanisms underlying the ototoxicity and hyperuricemia associated with 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Méthodes De Synthèse
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized by reacting 4-chloro-5-sulfamoylbenzoic acid with ethyl ester of N-(2-furoyl) piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-methyl-2-thioxo-4,6-dihydropyrimidine-5-one in the presence of a catalyst such as acetic acid, to yield 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Applications De Recherche Scientifique
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its therapeutic effects on various diseases such as hypertension, heart failure, and kidney disease. Recent research has also focused on its potential use in treating pulmonary edema and acute lung injury. 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential role in preventing acute kidney injury in patients undergoing cardiac surgery.
Propriétés
Formule moléculaire |
C21H20N4O4S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(5E)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N4O4S/c1-14-4-2-5-15(12-14)25-19(27)16(18(26)22-21(25)30)13-23-7-9-24(10-8-23)20(28)17-6-3-11-29-17/h2-6,11-13H,7-10H2,1H3,(H,22,26,30)/b16-13+ |
Clé InChI |
MRFXQGMQWKPFLZ-DTQAZKPQSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N2C(=O)/C(=C/N3CCN(CC3)C(=O)C4=CC=CO4)/C(=O)NC2=S |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S |
Solubilité |
2.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)


![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![3-methoxy-4-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297127.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)
![5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297130.png)
![2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297132.png)